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molecular formula C9H19ClO2 B8275337 1-Chloro-2,2-dimethyl-3,3-diethoxy-propane

1-Chloro-2,2-dimethyl-3,3-diethoxy-propane

Cat. No. B8275337
M. Wt: 194.70 g/mol
InChI Key: XMKISEFVBOLIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442814B2

Procedure details

A solution of 6.76 ml (77.5 mmol) de (COCl)2 in 220 ml of dry dichloromethane is cooled to −40° C. Then 153.8 ml (10.9 mmol) of dimethylsulfoxide are added slowly. 5 minutes later, a solution of 7.5 g of 1-chloro-2,2-dimethyl-propanol (formula (VIC): X=Cl) in 61 ml of dichloro-methane is added. The mixture is stirred for 15 minutes followed by the addition of 36 ml (264.3mmol) de Et3N. 30 ml of dichloromethane are added and the mixture is warmed to room temperature. The organic phase is washed with water (3×150 ml), dried over sodium sulfate, concentrated in vacuo (17° C./75 mbar). The oil obtained is solubilized in ethanol and the solution is heated under reflux with a catalytic amount of PTSA for 120 minutes, concentrated in vacuo (19° C./32 mbar). After distillation at 62-65° C. under 10 mbar, 8 g of compound (IVC) are obtained (yield: 68%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
153.8 mL
Type
reactant
Reaction Step Two
Name
1-chloro-2,2-dimethyl-propanol
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
61 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](Cl)([C:3](Cl)=[O:4])=O.CS(C)=O.Cl[CH:12]([OH:17])[C:13]([CH3:16])([CH3:15])[CH3:14].CC1C=CC(S(O)(=O)=O)=[CH:23][CH:24]=1.[Cl:29]CCl>C(O)C.CCN(CC)CC>[Cl:29][CH2:14][C:13]([CH3:16])([CH3:15])[CH:12]([O:17][CH2:23][CH3:24])[O:4][CH2:3][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
220 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
153.8 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
1-chloro-2,2-dimethyl-propanol
Quantity
7.5 g
Type
reactant
Smiles
ClC(C(C)(C)C)O
Name
Quantity
61 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed with water (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (17° C./75 mbar)
CUSTOM
Type
CUSTOM
Details
The oil obtained
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (19° C./32 mbar)
DISTILLATION
Type
DISTILLATION
Details
After distillation at 62-65° C. under 10 mbar, 8 g of compound (IVC)
CUSTOM
Type
CUSTOM
Details
are obtained (yield: 68%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClCC(C(OCC)OCC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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